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molecular formula C18H37Cl B165108 1-Chlorooctadecane CAS No. 3386-33-2

1-Chlorooctadecane

Cat. No. B165108
M. Wt: 288.9 g/mol
InChI Key: VUQPJRPDRDVQMN-UHFFFAOYSA-N
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Patent
US07652180B2

Procedure details

A 1 l jacketed glass reactor with a glass paddle stirrer and immersed tube for reactant metering is initially charged with 220 g of N-n-octylalkylpyridinium chloride (prepared according to Example 2) and adjusted to a temperature of 150° C. 447 g of n-octadecanol are introduced uniformly via an immersed tube over 5 hours. Gaseous hydrogen chloride is metered in via an immersed tube in a slight stoichiometric excess over the entire reaction time, and the water of reaction formed is simultaneously removed via distillation. The performance of the reaction and the workup of the reaction mixture are analogous to Example 4a. After a total reaction time of 8 h (including 3 hours of postreaction), the conversion based on n-octadecanol is 99.8%.
[Compound]
Name
N-n-octylalkylpyridinium chloride
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
447 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[ClH:20]>O>[CH2:1]([Cl:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
N-n-octylalkylpyridinium chloride
Quantity
220 g
Type
reactant
Smiles
Step Two
Name
Quantity
447 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
adjusted to a temperature of 150° C
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
is simultaneously removed via distillation
CUSTOM
Type
CUSTOM
Details
The performance of the reaction
CUSTOM
Type
CUSTOM
Details
After a total reaction time of 8 h (including 3 hours of postreaction)
Duration
3 h

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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